molecular formula C23H19ClN2O3 B14987351 N-(4-chlorobenzyl)-N-(furan-2-ylmethyl)-5-(4-methylphenyl)-1,2-oxazole-3-carboxamide

N-(4-chlorobenzyl)-N-(furan-2-ylmethyl)-5-(4-methylphenyl)-1,2-oxazole-3-carboxamide

Cat. No.: B14987351
M. Wt: 406.9 g/mol
InChI Key: LFMIPAULZQJVJO-UHFFFAOYSA-N
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Description

N-[(4-CHLOROPHENYL)METHYL]-N-[(FURAN-2-YL)METHYL]-5-(4-METHYLPHENYL)-1,2-OXAZOLE-3-CARBOXAMIDE is a complex organic compound that features a combination of aromatic and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-CHLOROPHENYL)METHYL]-N-[(FURAN-2-YL)METHYL]-5-(4-METHYLPHENYL)-1,2-OXAZOLE-3-CARBOXAMIDE typically involves multi-step organic reactions. One common method includes the formation of the oxazole ring through cyclization reactions, followed by the introduction of the chlorophenyl, furan, and methylphenyl groups via substitution reactions. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of automated systems for monitoring and adjusting parameters such as temperature, pressure, and pH is crucial for optimizing the yield and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[(4-CHLOROPHENYL)METHYL]-N-[(FURAN-2-YL)METHYL]-5-(4-METHYLPHENYL)-1,2-OXAZOLE-3-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the functional groups attached to the aromatic rings.

    Reduction: This reaction can be used to reduce any nitro groups present in the compound.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various halogenating agents for substitution reactions. The conditions typically involve specific solvents, controlled temperatures, and sometimes the use of catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce halogens or other functional groups into the aromatic rings.

Scientific Research Applications

N-[(4-CHLOROPHENYL)METHYL]-N-[(FURAN-2-YL)METHYL]-5-(4-METHYLPHENYL)-1,2-OXAZOLE-3-CARBOXAMIDE has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It may be studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Research may focus on its potential as a drug candidate for various diseases.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-[(4-CHLOROPHENYL)METHYL]-N-[(FURAN-2-YL)METHYL]-5-(4-METHYLPHENYL)-1,2-OXAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular functions and pathways.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other oxazole derivatives with different substituents on the aromatic rings. Examples include:

  • N-[(4-BROMOPHENYL)METHYL]-N-[(FURAN-2-YL)METHYL]-5-(4-METHYLPHENYL)-1,2-OXAZOLE-3-CARBOXAMIDE
  • N-[(4-FLUOROPHENYL)METHYL]-N-[(FURAN-2-YL)METHYL]-5-(4-METHYLPHENYL)-1,2-OXAZOLE-3-CARBOXAMIDE

Uniqueness

The uniqueness of N-[(4-CHLOROPHENYL)METHYL]-N-[(FURAN-2-YL)METHYL]-5-(4-METHYLPHENYL)-1,2-OXAZOLE-3-CARBOXAMIDE lies in its specific combination of substituents, which may confer distinct chemical and biological properties

Properties

Molecular Formula

C23H19ClN2O3

Molecular Weight

406.9 g/mol

IUPAC Name

N-[(4-chlorophenyl)methyl]-N-(furan-2-ylmethyl)-5-(4-methylphenyl)-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C23H19ClN2O3/c1-16-4-8-18(9-5-16)22-13-21(25-29-22)23(27)26(15-20-3-2-12-28-20)14-17-6-10-19(24)11-7-17/h2-13H,14-15H2,1H3

InChI Key

LFMIPAULZQJVJO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=CC(=NO2)C(=O)N(CC3=CC=C(C=C3)Cl)CC4=CC=CO4

Origin of Product

United States

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